(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine
Description
(E)-1-(2-Chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine is a hydrazone derivative characterized by an (E)-configuration at the imine bond. Its structure comprises a 2-chlorophenyl group attached to the hydrazine nitrogen and a 2-fluorobenzylidene moiety. The compound’s stereochemistry and electronic properties are critical to its reactivity and biological activity, as evidenced by studies on structurally related hydrazones .
Properties
IUPAC Name |
2-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2/c14-11-6-2-4-8-13(11)17-16-9-10-5-1-3-7-12(10)15/h1-9,17H/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMZZOFSGKQHPZ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound can be synthesized through a condensation reaction involving 2-chlorobenzaldehyde and 2-fluorobenzaldehyde with hydrazine derivatives. The synthesis typically yields a high percentage of pure product, which can be characterized using NMR and crystallography techniques to confirm its structure .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various hydrazone derivatives, including this compound. The compound exhibited significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness similar to established antibiotics.
- Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| A | Staphylococcus aureus | 0.25 | 0.5 |
| B | Escherichia coli | 0.5 | 1.0 |
| C | Pseudomonas aeruginosa | 0.75 | 1.5 |
The compound has shown a propensity to inhibit biofilm formation, which is crucial in treating persistent bacterial infections .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells.
- Table 2: Antiproliferative Activity on Cancer Cell Lines
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HepG2 | 15.0 | 54.25 |
| HeLa | 20.0 | 38.44 |
| MCF-7 | >40 | - |
The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by changes in Bcl-2 and Bax expression levels .
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry examined several hydrazone derivatives, including the target compound, revealing potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of hydrazone compounds, demonstrating that the presence of specific substituents significantly enhances their effectiveness against cancer cell lines . The study concluded that structural modifications could optimize biological activity.
- Mechanistic Insights : Research involving molecular docking studies indicated that the compound interacts with key cellular targets involved in apoptosis and cell cycle regulation, providing insights into its potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Electronic Differences
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 2-chloro and 2-fluoro substituents in the target compound increase electrophilicity at the hydrazone bond, enhancing reactivity in nucleophilic additions compared to 4-Cl or alkyl-substituted analogues .
- Planarity : X-ray crystallography confirms the (E)-configuration and planar geometry, critical for intermolecular interactions in crystal packing .
Spectroscopic and Crystallographic Data
Table 2: Comparative Spectroscopic Properties
Analysis :
- The target compound’s IR C=N stretch aligns with analogues (1575–1610 cm⁻¹), confirming consistent imine bond strength .
- ¹H NMR data show deshielding of the N=CH proton (~8.3–8.4 ppm), typical for (E)-hydrazones .
Table 3: Antifungal and Antiviral Activity
Key Findings :
Q & A
Q. What are the common synthetic routes for preparing (E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine?
Methodological Answer: The compound is typically synthesized via condensation of 2-chlorophenylhydrazine hydrochloride with 2-fluorobenzaldehyde under acidic or reflux conditions. Key steps include:
- Dissolving 2-chlorophenylhydrazine hydrochloride in ethanol.
- Adding 2-fluorobenzaldehyde dropwise under stirring.
- Refluxing for 6–12 hours to form the hydrazone.
- Purifying via recrystallization (ethanol/water) . Yield optimization requires stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent oxidation. Side products, such as decomposition-derived by-products (e.g., from S-alkylation), are minimized by avoiding prolonged heating .
Q. How is the molecular structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Data collection : Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å), ω/φ scans, and multi-scan absorption correction (e.g., SADABS) .
- Refinement : SHELXL-97 for full-matrix least-squares refinement against , anisotropic displacement parameters for non-H atoms, and riding models for H atoms .
- Crystallographic data :
- Space group: Monoclinic .
- Unit cell dimensions: .
- -factor: , .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : and NMR in DMSO- to confirm hydrazone formation (e.g., imine proton at δ 8.64 ppm) and aromatic integration .
- IR : Stretching bands for C=N (1600–1650 cm) and N–H (3300–3400 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks () and fragmentation patterns .
Advanced Research Questions
Q. How to resolve discrepancies between spectroscopic data and crystallographic results?
Methodological Answer: Discrepancies (e.g., dynamic effects in solution vs. rigid solid-state structures) require cross-validation:
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation around C=N bonds) at variable temperatures .
- DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify intramolecular strain .
- Powder XRD : Confirm phase purity if single crystals are twinned or disordered .
Q. What challenges arise in crystallographic refinement of hydrazone derivatives?
Methodological Answer: Common challenges include:
- Disorder : Segmented refinement of disordered moieties (e.g., fluorophenyl rings) using PART instructions in SHELXL .
- Twinning : Apply TWIN/BASF commands for non-merohedral twinning (e.g., pseudo-merohedral twins with ) .
- Hydrogen bonding : Restrain O–H···N distances (1.8–2.2 Å) and angles (150–180°) using DFIX .
Q. How to optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
Q. How to assess potential biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets (e.g., DNA gyrase or BSA) based on crystal structure coordinates .
- In vitro assays :
- MTT assay : Test cytotoxicity against cancer cell lines (IC determination).
- Fluorescence quenching : Measure BSA binding constants () via Stern-Volmer plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
